Ethyl 4-ethyl-3-oxooctanoate
Overview
Description
Ethyl 4-ethyl-3-oxooctanoate is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-ethyl-3-oxooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-ethyl-3-oxooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Whisky Lactone
Ethyl 4-ethyl-3-oxooctanoate plays a role in the synthesis of whisky lactone, a compound with significance in flavor and fragrance industries. Zhang Junsong (2012) outlines a process where 3-methyl-4-oxooctanoic acid, a close relative of ethyl 4-ethyl-3-oxooctanoate, is used in the free radical addition reaction for whisky lactone synthesis. The process involves catalysis by benzoyl peroxide and boric acid, followed by reduction and intramolecular dehydration to yield whisky lactone with cis and trans isomeric structures (Zhang Junsong, 2012).
Enzymatic Catalysis in Drug Synthesis
Ethyl 4-ethyl-3-oxooctanoate is significant in the enzymatic synthesis of pharmaceutical compounds. For example, Midelfort et al. (2013) describe the optimization of Vibrio fluvialis aminotransferase for synthesizing imagabalin, a candidate for treating generalized anxiety disorder, from substrates related to ethyl 4-ethyl-3-oxooctanoate (Midelfort et al., 2013).
Large Scale Preparation in Organic Chemistry
Ethyl 4-ethyl-3-oxooctanoate is also utilized in organic synthesis methods. Magano et al. (2008) discuss its use in the large-scale preparation of its R-isomer via a cross Claisen reaction, showcasing its importance in organic chemical processes (Magano et al., 2008).
Synthesis of Trifluoromethyl Heterocycles
In another application, Honey et al. (2012) demonstrated the use of a compound closely related to ethyl 4-ethyl-3-oxooctanoate, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, in synthesizing a range of trifluoromethyl heterocycles, highlighting the versatility of such compounds in chemical synthesis (Honey et al., 2012).
Antimicrobial and Antioxidant Activities
The derivative of ethyl 4-ethyl-3-oxooctanoate, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, has been synthesized and studied for its antimicrobial and antioxidant activities. Kariyappa et al. (2016) and Kumar et al. (2016) both explored the synthesis and biological properties of these derivatives, indicating potential applications in medical and biological research (Kariyappa et al., 2016)(Kumar et al., 2016).
properties
IUPAC Name |
ethyl 4-ethyl-3-oxooctanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-4-7-8-10(5-2)11(13)9-12(14)15-6-3/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOKVQSIQYWEPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethyl-3-oxooctanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.